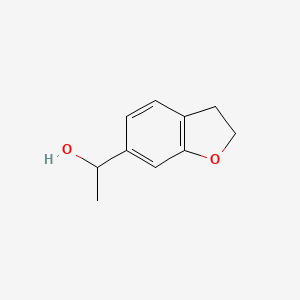
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is an organosilicon compound with the molecular formula C20H25NO3Si. This compound is notable for its unique structure, which includes a morpholino group, a hydroxymethyl group, and a dimethylsilyl group attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone typically involves the following steps:
Formation of the Hydroxymethyl Group: The hydroxymethyl group is introduced to the phenyl ring through a hydroxymethylation reaction.
Attachment of the Dimethylsilyl Group: The dimethylsilyl group is attached to the phenyl ring using a silylation reaction, often involving reagents such as chlorodimethylsilane and a base like triethylamine.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholino group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
化学反应分析
Types of Reactions
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials and coatings due to its organosilicon nature.
作用机制
The mechanism of action of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The hydroxymethyl and morpholino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
相似化合物的比较
Similar Compounds
- (2-(Dimethyl(4-morpholinophenyl)silyl)phenyl)methanol
- (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid
- (2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid
Uniqueness
(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is unique due to the presence of both a morpholino group and a hydroxymethyl group on the same phenyl ring, along with a dimethylsilyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
1244855-69-3 |
|---|---|
分子式 |
C20H25NO3Si |
分子量 |
355.5 g/mol |
IUPAC 名称 |
[3-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H25NO3Si/c1-25(2,19-9-4-3-6-17(19)15-22)18-8-5-7-16(14-18)20(23)21-10-12-24-13-11-21/h3-9,14,22H,10-13,15H2,1-2H3 |
InChI 键 |
SCQHVUZZTWHJKN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC(=C1)C(=O)N2CCOCC2)C3=CC=CC=C3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)










![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
